molecular formula C47H88N4O23P2 B13853288 UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt

UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt

Cat. No.: B13853288
M. Wt: 1139.2 g/mol
InChI Key: KUAOMMZYIACMRS-RJIXHJOASA-N
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Description

UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt is a complex biochemical compound involved in the biosynthesis of lipid A, a crucial component of the lipopolysaccharide layer in Gram-negative bacteria. This compound plays a significant role in the bacterial cell wall’s structural integrity and is a target for developing novel antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt involves multiple enzymatic steps. One of the key enzymes is UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase, which catalyzes the acylation of UDP-3-O-(3-hydroxymyristoyl)-D-glucosamine . The reaction conditions typically involve the presence of acyl carrier proteins and specific acyl donors under controlled pH and temperature conditions.

Industrial Production Methods

Industrial production of this compound is not widely documented due to its specialized nature and primary use in research settings. large-scale synthesis would likely involve biotechnological methods using genetically engineered bacterial strains capable of producing the necessary enzymes for the biosynthesis pathway.

Chemical Reactions Analysis

Types of Reactions

UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt undergoes various biochemical reactions, including acylation, deacetylation, and phosphorylation. These reactions are crucial for its role in lipid A biosynthesis .

Common Reagents and Conditions

Common reagents used in these reactions include acyl carrier proteins, acyl donors, and specific enzymes such as UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase . The reactions typically occur under physiological conditions, with controlled pH and temperature to ensure enzyme activity.

Major Products Formed

The major products formed from these reactions are intermediates in the lipid A biosynthesis pathway, which eventually lead to the formation of lipid A, an essential component of the bacterial outer membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt is unique due to its specific role in the acylation steps of lipid A biosynthesis. Its involvement in multiple enzymatic reactions and its potential as a target for novel antibacterial agents highlight its significance in scientific research and medicine .

Properties

Molecular Formula

C47H88N4O23P2

Molecular Weight

1139.2 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3R,4R,5S,6R)-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate

InChI

InChI=1S/C43H77N3O20P2.C4H11NO3/c1-3-5-7-9-11-13-15-17-19-21-29(48)25-34(51)44-36-40(64-35(52)26-30(49)22-20-18-16-14-12-10-8-6-4-2)38(54)31(27-47)63-42(36)65-68(59,60)66-67(57,58)61-28-32-37(53)39(55)41(62-32)46-24-23-33(50)45-43(46)56;5-4(1-6,2-7)3-8/h23-24,29-32,36-42,47-49,53-55H,3-22,25-28H2,1-2H3,(H,44,51)(H,57,58)(H,59,60)(H,45,50,56);6-8H,1-3,5H2/t29-,30-,31-,32-,36-,37-,38-,39-,40-,41-,42-;/m1./s1

InChI Key

KUAOMMZYIACMRS-RJIXHJOASA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O.C(C(CO)(CO)N)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O.C(C(CO)(CO)N)O

Origin of Product

United States

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